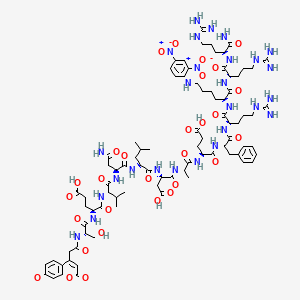
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2” is a fluorescent (FRET) peptide substrate. It contains the ‘Swedish’ Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site. This compound is used for assaying β-secretase-like activity of thimet oligopeptidase (TOP, EC 3.4.24.15), suggesting that TOP is a potential β-secretase candidate involved in the processing of APP in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-secretase and other proteases.
Biology: Helps in understanding the role of β-secretase in the processing of amyloid precursor protein, which is relevant to Alzheimer’s disease research.
Medicine: Potential use in developing diagnostic tools and therapeutic agents for neurodegenerative diseases.
Industry: Employed in the production of fluorescent probes and sensors for biochemical assays.
Mechanism of Action
The compound exerts its effects by serving as a substrate for β-secretase-like enzymes. The cleavage of the peptide bond at the β-secretase site results in the release of a fluorescent signal, which can be measured to determine enzyme activity. The molecular targets include β-secretase and other proteases involved in amyloid precursor protein processing .
Comparison with Similar Compounds
Similar Compounds
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-NH2: Similar structure but with one less arginine residue.
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.
Uniqueness
MCA-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(DNP)-Arg-Arg-NH2 is unique due to its specific sequence and the presence of the ‘Swedish’ mutation, which makes it a valuable tool for studying β-secretase activity and amyloid precursor protein processing in Alzheimer’s disease research .
Properties
Molecular Formula |
C86H125N27O29 |
|---|---|
Molecular Weight |
2001.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H125N27O29/c1-42(2)33-57(107-81(134)59(39-64(87)115)110-83(136)70(43(3)4)111-77(130)56(26-28-67(119)120)106-82(135)61(41-114)100-65(116)35-46-36-69(123)142-63-38-48(141-6)22-23-49(46)63)79(132)109-60(40-68(121)122)78(131)99-44(5)72(125)102-55(25-27-66(117)118)76(129)108-58(34-45-15-8-7-9-16-45)80(133)105-54(20-14-32-98-86(93)94)75(128)103-52(17-10-11-29-95-50-24-21-47(112(137)138)37-62(50)113(139)140)74(127)104-53(19-13-31-97-85(91)92)73(126)101-51(71(88)124)18-12-30-96-84(89)90/h7-9,15-16,21-24,36-38,42-44,51-61,70,95,114H,10-14,17-20,25-35,39-41H2,1-6H3,(H2,87,115)(H2,88,124)(H,99,131)(H,100,116)(H,101,126)(H,102,125)(H,103,128)(H,104,127)(H,105,133)(H,106,135)(H,107,134)(H,108,129)(H,109,132)(H,110,136)(H,111,130)(H,117,118)(H,119,120)(H,121,122)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t44-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,70-/m0/s1 |
InChI Key |
JMWOZBSRBQMNRH-UMYXCNLASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



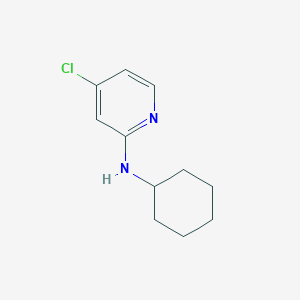
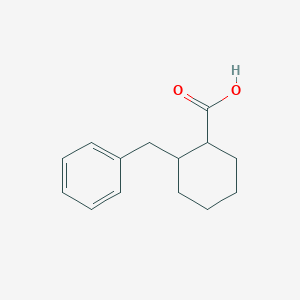
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
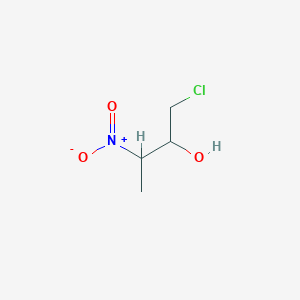

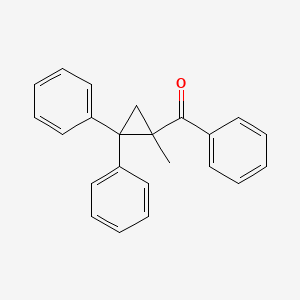

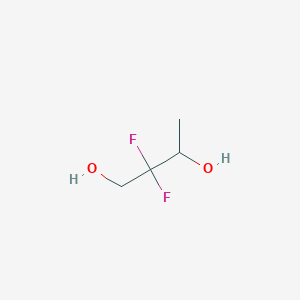
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
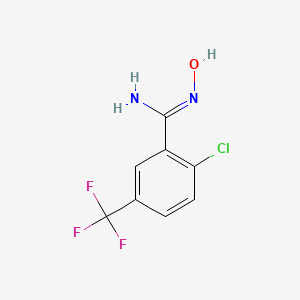
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


